molecular formula C11H18N2O2S B5505546 DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE

DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE

Cat. No.: B5505546
M. Wt: 242.34 g/mol
InChI Key: UOJJCQFKJWBDOP-UHFFFAOYSA-N
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Description

DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to a dimethylamine moiety, with a 4-(propan-2-yl)phenyl substituent. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE typically involves the reaction of 4-(propan-2-yl)aniline with dimethylamine and a sulfamoylating agent. One common method includes the use of chlorosulfonic acid as the sulfamoylating agent, which reacts with 4-(propan-2-yl)aniline to form the intermediate sulfonamide. This intermediate is then treated with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL({[3-METHYL-4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE: Similar structure but with a methyl group at the 3-position.

    DIMETHYL({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL})AMINE: Contains a carbamoyl group instead of a sulfamoyl group.

Uniqueness

DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the sulfamoyl group allows for unique interactions with biological targets, differentiating it from similar compounds with different functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-9(2)10-5-7-11(8-6-10)12-16(14,15)13(3)4/h5-9,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJJCQFKJWBDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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